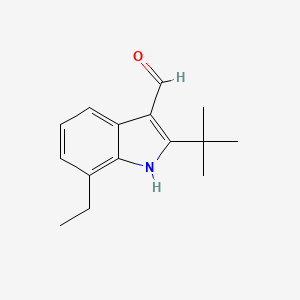

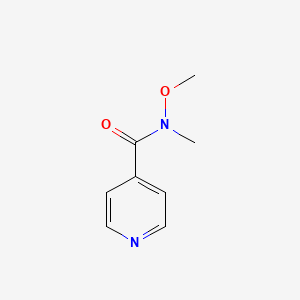

2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. Paper describes the synthesis of a tert-butyl indole derivative through a three-step substitution reaction. This process includes the use of NMR, IR, MS, and X-ray diffraction to determine the structure of the synthesized compound. Although the specific compound is not synthesized in this study, the methods described could potentially be applied to the synthesis of "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde" with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for understanding their reactivity and properties. In paper , the structure of the synthesized tert-butyl indole derivative is confirmed using a combination of spectroscopic methods and X-ray diffraction. The study also employs density functional theory (DFT) to compare the experimental crystal structure with theoretical predictions. This approach could be used to analyze the molecular structure of "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde" to predict its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Indole compounds can participate in a variety of chemical reactions, which are essential for their functionalization and application in different fields. Paper discusses the Hemetsberger-Knittel reaction, which is a method for synthesizing indole derivatives. The paper highlights the utility of tert-butyl azidoacetate in improving the yield of the reaction with less reactive aldehydes. This information could be relevant for the functionalization of the tert-butyl group in "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde" and for the synthesis of related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. The tert-butyl group, for example, can affect the solubility, boiling point, and stability of the compound. While the papers provided do not directly analyze the physical and chemical properties of "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde," the methods and findings from these studies can be extrapolated to hypothesize about its properties. Spectroscopic techniques and computational studies, as mentioned in paper , are valuable tools for this analysis.

Zukünftige Richtungen

The future directions of “2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde” and similar compounds lie in their potential applications in the medical and pharmaceutical fields . The recent applications of 1H-indole-3-carbaldehyde in sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Eigenschaften

IUPAC Name |

2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-5-10-7-6-8-11-12(9-17)14(15(2,3)4)16-13(10)11/h6-9,16H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWXKJNJVWDXJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

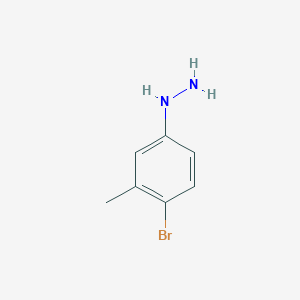

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)

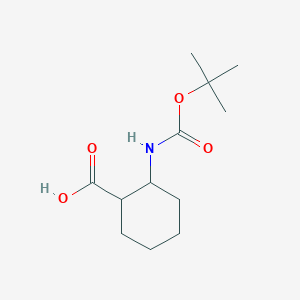

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)